4,4,5,5-Tetramethyl-2-(4-phenethoxyphenyl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(4-phenethoxyphenyl)-1,3,2-dioxaborolane is an organoboron compound known for its unique structural features and versatile applications in organic synthesis. This compound is characterized by a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms, and a phenethoxyphenyl group, which contributes to its reactivity and stability.
Mechanism of Action
Target of Action
The primary target of the compound 4-(2-Phenylethoxy)phenylboronic acid pinacol ester is the carbon-carbon bond formation in organic synthesis . This compound, also known as 4,4,5,5-Tetramethyl-2-(4-phenethoxyphenyl)-1,3,2-dioxaborolane, is generally used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction .
Mode of Action
The 4-(2-Phenylethoxy)phenylboronic acid pinacol ester interacts with its targets by participating in the Suzuki–Miyaura coupling reaction . This reaction involves the oxidative addition of an electrophilic organic group to a palladium catalyst, followed by the transmetalation of a nucleophilic organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by 4-(2-Phenylethoxy)phenylboronic acid pinacol ester, is a key biochemical pathway in organic synthesis . This reaction leads to the formation of new carbon-carbon bonds, which are crucial for the construction of complex organic molecules .
Pharmacokinetics
The pharmacokinetics of 4-(2-Phenylethoxy)phenylboronic acid pinacol ester are influenced by its susceptibility to hydrolysis . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This suggests that the compound’s bioavailability may be affected by its stability in aqueous environments .
Result of Action
The result of the action of 4-(2-Phenylethoxy)phenylboronic acid pinacol ester is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic molecules, contributing to advancements in fields such as drug discovery and materials science .
Action Environment
The action of 4-(2-Phenylethoxy)phenylboronic acid pinacol ester is influenced by environmental factors such as pH . The compound’s susceptibility to hydrolysis increases at physiological pH, which can affect its stability and efficacy in biological systems . Therefore, when considering this compound for pharmacological purposes, care must be taken to account for these environmental influences .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(4-phenethoxyphenyl)-1,3,2-dioxaborolane typically involves the reaction of 4-phenethoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The general reaction scheme is as follows:
4-Phenethoxyphenylboronic acid+Pinacol→this compound+Water
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or peracids, leading to the formation of boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron center to a borohydride, often using reducing agents like lithium aluminum hydride.
Substitution: The phenethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or aryl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, typically under anhydrous conditions.
Substitution: Alkyl halides, aryl halides, often in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Boronic acids, borate esters.
Reduction: Borohydrides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(4-phenethoxyphenyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential in drug development, especially in the design of boron-containing drugs for cancer therapy.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its stability and reactivity.
Comparison with Similar Compounds
- 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(4-methoxyphenyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(4-chlorophenyl)-1,3,2-dioxaborolane
Comparison: Compared to these similar compounds, 4,4,5,5-Tetramethyl-2-(4-phenethoxyphenyl)-1,3,2-dioxaborolane is unique due to the presence of the phenethoxy group, which enhances its reactivity and stability. This structural feature allows for more diverse applications in organic synthesis and material science, making it a valuable compound in both academic and industrial research.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(2-phenylethoxy)phenyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BO3/c1-19(2)20(3,4)24-21(23-19)17-10-12-18(13-11-17)22-15-14-16-8-6-5-7-9-16/h5-13H,14-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMMDTNMHZSXOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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